molecular formula C11H10O3 B1378738 5,6-Dimethyl-1-benzofuran-3-carboxylic acid CAS No. 1334305-03-1

5,6-Dimethyl-1-benzofuran-3-carboxylic acid

Cat. No.: B1378738
CAS No.: 1334305-03-1
M. Wt: 190.19 g/mol
InChI Key: KDMLAYXNCVXDOM-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1-benzofuran-3-carboxylic acid is a chemical compound . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran synthesis involves various methods. One of the methods includes the cyclization of aryl acetylenes using transition-metal catalysis . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .


Molecular Structure Analysis

The molecular weight of this compound is 192.21 . The InChI code is 1S/C11H12O3/c1-6-3-8-9 (11 (12)13)5-14-10 (8)4-7 (6)2/h3-4,9H,5H2,1-2H3, (H,12,13) .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, a cocatalysis system (PdI2-thiourea and CBr4) enables a carbonylative cyclization of a broad range of o-hydroxylarylacetylenes to the corresponding methyl benzo[b]furan-3-carboxylates .

Scientific Research Applications

Synthesis and Chemical Properties

5,6-Dimethyl-1-benzofuran-3-carboxylic acid is a compound of interest in synthetic chemistry, particularly in the synthesis of complex organic molecules. For example, it has been utilized in the synthesis of derivatives such as 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[1]-benzofuro-[2,3-c]-[1]-benzazepin-6,12-dione through the treatment with phosphorus pentoxide (PPA), demonstrating its potential in creating structurally complex molecules (Jackson & Marriott, 2002).

Supramolecular Chemistry

1-Benzofuran-2,3-dicarboxylic acid, a related compound, highlights the ability of benzofuran derivatives to engage in organometallic complexes with various metal ions, exhibiting supramolecular interaction synthons. This showcases the versatility of benzofuran derivatives in forming complex structures with metal ions, contributing to the development of supramolecular chemistry (Koner & Goldberg, 2009).

Molecular Docking and Biological Activities

Molecular docking studies of benzofuran-carboxylic acids derivatives have shown that these compounds can serve as inhibitors against cancer and microbial diseases. This indicates the potential of this compound derivatives in pharmaceutical research, especially in the design of new drugs with antimicrobial and anticancer properties (Sagaama et al., 2020).

Thermal Stability and Polymer Synthesis

In materials science, benzofuran derivatives have been explored for their thermal stability and applications in polymer synthesis. For instance, new thermally stable copoly(ester–amide)s have been synthesized from diester–dicarboxylic acids containing furan rings, demonstrating the potential of benzofuran derivatives in creating high-performance polymers with excellent thermal properties (Banihashemi & Toiserkani, 2004).

Safety and Hazards

While the specific safety and hazards for 5,6-Dimethyl-1-benzofuran-3-carboxylic acid are not mentioned in the search results, precautions must be taken when handling benzofuran-6-carboxylic acid as it poses safety hazards such as skin and eye irritation, respiratory irritation, and toxicity if ingested .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .

Biochemical Analysis

Biochemical Properties

5,6-Dimethyl-1-benzofuran-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, benzofuran derivatives, including this compound, have been shown to inhibit certain enzymes involved in microbial growth, making them potential candidates for antimicrobial therapy . The interactions between this compound and these enzymes are typically characterized by binding to the active site, leading to enzyme inhibition and subsequent disruption of microbial metabolic processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, this compound can induce apoptosis by modulating signaling pathways that control cell survival and proliferation . Additionally, it can alter gene expression profiles, leading to the suppression of oncogenes and the activation of tumor suppressor genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can result in the disruption of signaling cascades that are essential for cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . These interactions can result in changes in metabolic pathways, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

5,6-dimethyl-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6-3-8-9(11(12)13)5-14-10(8)4-7(6)2/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMLAYXNCVXDOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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